lanatoside C lanatoside C lanatoside C is a natural product found in Digitalis lamarckii, Digitalis grandiflora, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 17575-22-3
VCID: VC0532413
InChI: InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21?,22?,23?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47-,48-,49-/m0/s1
SMILES: CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
Molecular Formula: C49H76O20
Molecular Weight: 985.1 g/mol

lanatoside C

CAS No.: 17575-22-3

Cat. No.: VC0532413

Molecular Formula: C49H76O20

Molecular Weight: 985.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

lanatoside C - 17575-22-3

CAS No. 17575-22-3
Molecular Formula C49H76O20
Molecular Weight 985.1 g/mol
IUPAC Name [6-[6-[6-[[(10S,13S,14S)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
Standard InChI InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21?,22?,23?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47-,48-,49-/m0/s1
Standard InChI Key JAYAGJDXJIDEKI-RPGAFPMPSA-N
Isomeric SMILES CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CCC4C3CC([C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
SMILES CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
Canonical SMILES CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
Appearance Solid powder

Chemical and Structural Characteristics

Molecular Architecture

Lanatoside C’s structure integrates a steroid nucleus (cyclopentanoperhydrophenanthrene) with a glycosidic side chain. The aglycone digoxigenin contains a lactone ring critical for its biological activity, while the tetrasaccharide moiety enhances solubility and target specificity . Crystallographic studies reveal a melting point of 272–274°C and a boiling point of 741.7°C (estimated), with a density of 1.42 g·cm3^{-3} at 20°C . Its optical rotation ([α]D20[\alpha]_{D}^{20} = +33.4° to +33.7° in ethanol) underscores the stereochemical complexity influencing receptor interactions .

Table 1: Key Physicochemical Properties of Lanatoside C

PropertyValueSource
Molecular FormulaC49H76O20C_{49}H_{76}O_{20}
Molar Mass985.127 g·mol1^{-1}
Melting Point272–274°C
Boiling Point741.7°C (estimate)
Solubility in Ethanol2.03 mM (2 mg/mL)
LogP0.070

Pharmacological Mechanisms and Cardiovascular Applications

Na+^++/K+^++-ATPase Inhibition

As a cardiac glycoside, lanatoside C binds to the α-subunit of Na+^+/K+^+-ATPase, inhibiting ion transport by 60–80% at therapeutic concentrations . This inhibition increases intracellular Na+^+, which elevates Ca2+^{2+} via the Na+^+-Ca2+^{2+} exchanger, enhancing myocardial contractility—a mechanism critical for managing congestive heart failure .

Antiarrhythmic Effects

Clinical studies demonstrate lanatoside C’s efficacy in converting 68–72% of acute atrial fibrillation cases to sinus rhythm within 24 hours when administered intravenously . Its vagotonic effects prolong the atrial refractory period, suppressing aberrant conduction through the atrioventricular node .

Anticancer Activity and Molecular Targets

Cell Cycle Arrest and Apoptosis Induction

In MCF-7 breast cancer cells, lanatoside C induces G2/M phase arrest (31.29% vs. 24.7% in controls) by downregulating cyclin B1 and CDK1 . Parallel studies in HepG2 hepatoma cells show caspase-3 activation (3.8-fold increase) and PARP cleavage, confirming apoptosis via both intrinsic and extrinsic pathways .

PKCδ-Mediated Tumor Suppression

Lanatoside C activates protein kinase C delta (PKCδ) through Thr505 phosphorylation, triggering mitochondrial membrane potential loss (ΔΨm reduction ≥60%) and AIF nuclear translocation in hepatocellular carcinoma models . PKCδ inhibition reverses these effects, validating its role as a primary therapeutic target .

Ferroptosis Induction in NSCLC

Recent work reveals lanatoside C’s capacity to induce ferroptosis in A549 non-small cell lung cancer cells, increasing lipid peroxidation by 2.3-fold and depleting glutathione (GSH) levels to 28% of baseline . Subcutaneous xenograft models show 58% tumor volume reduction compared to controls, correlating with upregulated ACSL4 and suppressed GPX4 expression .

Table 2: Anticancer Mechanisms Across Cancer Types

Cancer TypeMechanismKey FindingsSource
Breast (MCF-7)G2/M arrest, MAPK inhibitionIC50_{50} = 0.4 μM; p-ERK ↓40%
Liver (HepG2)PKCδ activation, MMP lossCaspase-3 ↑3.8-fold; Tumor volume ↓65%
Lung (A549)Ferroptosis inductionGSH ↓72%; Lipid ROS ↑130%

Antiviral Properties and Broad-Spectrum Activity

Lanatoside C exhibits potent antiviral effects against RNA viruses, including:

  • Dengue virus: IC50_{50} = 0.19 μM in HuH-7 cells, reducing NS1 antigen levels by 90%

  • Chikungunya virus: Plaque formation inhibited by 98% at 1 μM

  • Enterovirus 71: Viral RNA copy number decreased by 3.5-log units

Mechanistic studies suggest early-stage viral entry inhibition, potentially through interference with endosomal acidification .

Emerging Therapeutic Applications

Glioblastoma Combination Therapy

Preclinical models demonstrate that intracranial lanatoside C (0.5 mg/kg) combined with AAV-sTRAIL extends median survival from 28 to 53 days in orthotopic glioblastoma xenografts . Synergy arises from concurrent apoptosis induction and EGFR pathway inhibition .

COVID-19 Adjunctive Therapy

In silico docking studies predict strong binding (ΔG = -9.8 kcal/mol) between lanatoside C and SARS-CoV-2 spike protein, suggesting potential utility in viral entry blockade . Clinical trials are pending.

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